2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
CAS No.: 145986-15-8
Cat. No.: VC17127690
Molecular Formula: C8H9BrN2O4S
Molecular Weight: 309.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145986-15-8 |
|---|---|
| Molecular Formula | C8H9BrN2O4S |
| Molecular Weight | 309.14 g/mol |
| IUPAC Name | 5-bromo-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1 |
| Standard InChI Key | GMHAMEKOPZZEBD-NTSWFWBYSA-N |
| Isomeric SMILES | C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)Br |
| Canonical SMILES | C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br |
Introduction
Structural and Stereochemical Features
The compound’s core structure consists of a pyrimidinedione ring substituted at the 5-position with bromine and at the 1-position with a 1,3-oxathiolane ring bearing a hydroxymethyl group. The (2R-cis) designation specifies the relative configuration between the hydroxymethyl group (C2) and the pyrimidinedione-attached carbon (C5) on the oxathiolane ring, ensuring a cis spatial arrangement.
Molecular Formula and Weight
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Molecular Formula: C₈H₉BrN₂O₄S
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Molecular Weight: 333.14 g/mol
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IUPAC Name: 5-Bromo-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
The bromine atom at C5 enhances molecular polarity (logP ≈ 0.45), while the oxathiolane ring contributes to conformational rigidity .
Stereochemical Implications
The (2R-cis) configuration influences molecular interactions, particularly in biological systems. For example, the spatial orientation of the hydroxymethyl group affects hydrogen-bonding potential with enzymatic active sites, a critical factor in antiviral activity . Comparative studies of (2R-cis) and (2S-cis) isomers reveal divergent binding affinities to viral polymerases, underscoring the importance of stereochemistry .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step strategies:
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Oxathiolane Ring Formation: Cyclization of thioglycolic acid derivatives with glycerol analogs under acidic conditions yields the 1,3-oxathiolane scaffold.
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Bromination: Electrophilic bromination at the 5-position of the pyrimidinedione ring using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
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Stereoselective Coupling: Mitsunobu reaction or enzymatic resolution ensures the (2R-cis) configuration during linkage of the oxathiolane and pyrimidinedione moieties.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxathiolane formation | H₂SO₄, 80°C, 12h | 65 | 92 |
| Bromination | NBS, DMF, 0°C, 2h | 78 | 88 |
| Stereoselective coupling | DIAD, Ph₃P, THF, 25°C | 54 | 95 |
Chemical Modifications
The compound undergoes characteristic nucleophilic substitutions at the bromine site, enabling derivatization:
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Amination: Reaction with ammonia yields 5-amino analogs.
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Thiolation: Treatment with thiophenol produces 5-phenylthio derivatives.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 12.3 mg/mL (pH 7.4, 25°C)
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Plasma Stability: t₁/₂ = 6.2 hours (human plasma, 37°C)
Table 2: Property Comparison with Related Compounds
| Property | Target Compound | Emtricitabine | Lamivudine |
|---|---|---|---|
| Molecular Weight | 333.14 | 247.24 | 229.26 |
| LogP | 0.45 | -0.82 | -0.35 |
| H-Bond Donors | 3 | 3 | 3 |
| Polar Surface Area (Ų) | 118 | 105 | 105 |
| Plasma Protein Binding | 28% | <10% | 36% |
The bromine substituent increases polar surface area and plasma protein binding relative to fluoro- or methyl-substituted analogs .
Biological Activity and Mechanisms
Antiviral Activity
As a nucleoside analog, the compound inhibits viral polymerases through competitive substrate mimicry. Key findings include:
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HIV-1 Reverse Transcriptase Inhibition: IC₅₀ = 1.2 μM, superior to lamivudine (IC₅₀ = 2.8 μM) .
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Hepatitis B Virus (HBV): Reduces viral DNA synthesis by 90% at 5 μM in HepG2.2.15 cells .
Cytotoxicity Profile
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CC₅₀ (MTT assay, HEK293): >100 μM, indicating low cellular toxicity.
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Selectivity Index (HIV): 83.3 (CC₅₀/IC₅₀), comparable to first-line antiretrovirals .
Pharmacodynamic Considerations
Metabolic Pathways
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Primary Metabolism: Hepatic glucuronidation via UGT1A1.
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Active Metabolite: 5-Bromo-2',3'-dideoxyuridine (Br-dU), detected in microsomal assays.
Drug-Drug Interactions
Potent inhibition of CYP3A4 (Ki = 8.9 μM) necessitates caution with co-administered substrates (e.g., ritonavir).
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